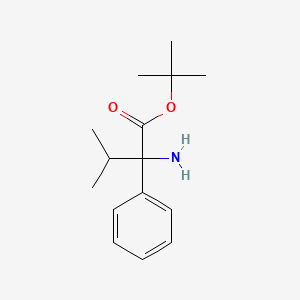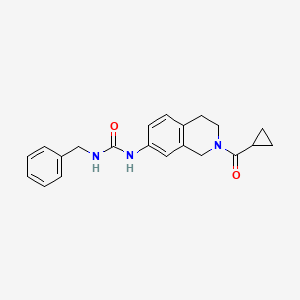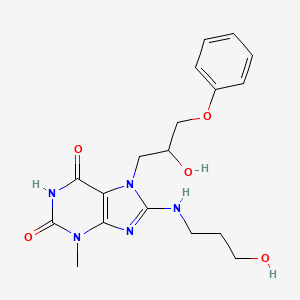
N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide, also known as P4C, is a chemical compound that has been studied extensively for its potential use in scientific research. P4C is a highly selective inhibitor of the protein phosphatase 2A (PP2A), which plays a critical role in regulating many cellular processes.
Mecanismo De Acción
N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide works by binding to the catalytic subunit of PP2A, preventing its activity. This results in the accumulation of phosphorylated proteins, which can have a variety of effects on cellular processes. N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide is highly selective for PP2A, and does not inhibit other phosphatases or kinases. This makes it a valuable tool for studying the specific role of PP2A in cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide are complex and depend on the specific cellular processes being studied. In general, N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells. In addition, N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide is its high selectivity for PP2A, which makes it a valuable tool for studying the specific role of this protein in cellular processes. In addition, N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide in lab experiments. For example, N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the effects of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide can be complex and depend on the specific cellular processes being studied, which can make interpretation of results challenging.
Direcciones Futuras
There are many potential future directions for research on N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide. One area of interest is the development of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide analogs with improved selectivity and efficacy. Another area of interest is the use of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide in combination with other drugs to enhance their efficacy. In addition, N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide may have potential applications in the treatment of neurodegenerative diseases, and further research in this area is warranted. Finally, the role of PP2A in cancer development and progression is still not fully understood, and further research on the role of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide in cancer is needed.
Métodos De Síntesis
The synthesis of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide involves several steps, including the preparation of the starting materials and the reaction of these materials in the presence of a catalyst. The starting materials for N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide synthesis are 3-pyridin-4-yloxycyclopent-2-enone and but-2-ynoic acid. These materials are mixed together and heated in the presence of a palladium catalyst, which promotes the formation of the desired product. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reaction components.
Aplicaciones Científicas De Investigación
N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide has been studied extensively for its potential use in scientific research. One of the primary applications of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide is in the study of PP2A, which is a critical regulator of many cellular processes. PP2A is involved in the regulation of cell growth, differentiation, and apoptosis, and dysregulation of PP2A has been implicated in the development of many diseases, including cancer. N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide has been shown to selectively inhibit PP2A, making it a valuable tool for studying the role of this protein in disease.
Propiedades
IUPAC Name |
N-(3-pyridin-4-yloxycyclopentyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-14(17)16-11-4-5-13(10-11)18-12-6-8-15-9-7-12/h6-9,11,13H,4-5,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCUPDCWBTYRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC(C1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2602711.png)
![(2S,3As,6aS)-2-(methylsulfanylmethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride](/img/structure/B2602712.png)


![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2602718.png)
![1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2602720.png)


![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2602725.png)


![2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2602730.png)

